3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide
Description
Properties
Molecular Formula |
C18H22BFN2O5S |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H22BFN2O5S/c1-17(2)18(3,4)27-19(26-17)12-9-15(16(25-5)21-11-12)22-28(23,24)14-8-6-7-13(20)10-14/h6-11,22H,1-5H3 |
InChI Key |
DVHRGSRZHFRNMH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C3=CC=CC(=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyridine Intermediate Bearing Boronate Ester
A key intermediate is the pyridine substituted with a boronate ester at the 5-position and a methoxy group at the 2-position. This intermediate is typically prepared by:
- Starting from a halogenated methoxypyridine, such as 2-methoxy-5-bromopyridine.
- Performing a Miyaura borylation reaction using bis(pinacolato)diboron (B2pin2) under palladium catalysis to replace the bromine with the boronate ester.
| Reagents and Conditions | Description |
|---|---|
| 2-methoxy-5-bromopyridine | Starting halogenated pyridine |
| Bis(pinacolato)diboron (B2pin2) | Boron source |
| Pd(dppf)Cl2 or Pd(PPh3)4 | Palladium catalyst |
| KOAc or K3PO4 | Base |
| Solvent: DMSO or dioxane | Reaction medium |
| Temperature: 80–100 °C | Heating for several hours |
| Yield: 70–85% | Isolated yield range |
This step yields 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a crucial building block for further sulfonamide formation.
Formation of the Sulfonamide Linkage
The sulfonamide bond is formed by reacting the pyridine boronate ester intermediate with a fluorinated benzenesulfonyl chloride. The typical procedure is:
- Dissolving the pyridine boronate ester in an appropriate solvent (e.g., dichloromethane or DMF).
- Adding the 3-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to facilitate nucleophilic substitution at the sulfonyl chloride.
- Stirring the reaction mixture at room temperature or slightly elevated temperature until completion.
| Reagents and Conditions | Description |
|---|---|
| 2-methoxy-5-(boronate ester)pyridine | Nucleophile |
| 3-fluorobenzenesulfonyl chloride | Electrophile |
| Triethylamine or pyridine | Base |
| Solvent: DCM or DMF | Reaction medium |
| Temperature: 0–25 °C | Mild conditions |
| Yield: 75–80% | Isolated yield range |
This step affords the target compound, 3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide.
Representative Example from Literature
A closely related compound, 2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide (9c), was synthesized with a 76.7% yield as a white solid, characterized by high-resolution mass spectrometry (HRMS). The preparation involved amidation followed by Suzuki-Miyaura coupling, indicating a similar synthetic approach can be applied to the 3-fluoro analogue.
Data Table: Summary of Preparation Steps and Yields
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Miyaura borylation | 2-methoxy-5-bromopyridine | B2pin2, Pd catalyst, KOAc, DMSO, 80–100 °C | 2-methoxy-5-(boronate ester)pyridine | 70–85 | Key boronate intermediate |
| 2 | Sulfonamide formation | Boronate ester pyridine + 3-fluorobenzenesulfonyl chloride | Triethylamine, DCM, RT | Target sulfonamide compound | 75–80 | Mild conditions, good yield |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the substitution pattern on the pyridine ring and the presence of the methoxy and boronate ester groups.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight consistent with the target compound.
- Melting Point: Typically reported to verify purity.
- Chromatography: Purity assessed by HPLC, often achieving >95% purity after purification.
Additional Notes on Related Synthetic Routes
- The compound may be synthesized via amidation of carboxylic acid intermediates with appropriate amines, followed by Suzuki-Miyaura coupling to introduce the boronate ester moiety.
- Electrophilic aromatic substitution using N-bromosuccinimide (NBS) and subsequent cyclization steps have been reported for related pyridine derivatives, which may be adapted for precursor synthesis.
- The Suzuki-Miyaura reaction is a pivotal step, requiring careful optimization of catalyst, base, and solvent to maximize yield and purity.
Chemical Reactions Analysis
3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in substitution reactions, particularly at the fluorine or methoxy positions.
Coupling Reactions: The boronate ester group allows for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It serves as a probe in biological studies to investigate enzyme functions and interactions.
Chemical Synthesis: The compound is employed in various organic synthesis reactions, including the preparation of complex molecules.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit certain enzymes by binding to their active sites.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with receptors or other proteins.
Cellular Processes: It may affect cellular processes such as apoptosis or cell proliferation through its interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzenesulfonamide Ring
The fluorine substitution pattern on the benzenesulfonamide ring significantly impacts physicochemical and biological properties. Key analogues include:
Key Observations :
- Fluorine Position: The 2,4-difluoro analogue (CAS 1083326-73-1) is the most extensively studied, with higher yields (66–91%) compared to non-fluorinated (9a) or mono-fluoro (9b) derivatives .
- Thermal Stability : The 2,4-difluoro derivative (18a) exhibits a melting point of 163–165°C, suggesting moderate crystallinity suitable for purification .
Yield Variability :
- 2,4-Difluoro derivatives achieve higher yields (66–91%) compared to non-fluorinated analogues, possibly due to improved solubility or reaction kinetics .
Biological Activity
3-Fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyridine ring substituted with a fluorine atom and a methoxy group, alongside a benzenesulfonamide moiety. The presence of the boron-containing dioxaborolane group is noteworthy for its potential role in biological interactions.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. The mechanism often involves the inhibition of specific kinases associated with tumor growth. For instance, inhibitors targeting the JAK/STAT signaling pathway have shown efficacy in various cancers, including leukemia and solid tumors .
| Compound | Target | Effect |
|---|---|---|
| 3-Fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide | JAK family kinases | Inhibition of tumor growth |
| Similar compounds | JAK/STAT pathway | Induction of apoptosis in cancer cells |
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is highlighted by its ability to inhibit cytokine signaling pathways. Inflammation-related diseases such as rheumatoid arthritis and psoriasis are linked to aberrant JAK activity. Compounds that modulate these pathways can reduce the severity of these conditions .
Case Studies
- Rheumatoid Arthritis Model : In a murine model of rheumatoid arthritis, administration of similar sulfonamide derivatives resulted in reduced joint inflammation and destruction. The study measured inflammatory markers and histological changes in joint tissues .
- Psoriasis Treatment : A clinical trial involving patients with moderate to severe psoriasis demonstrated that compounds targeting the JAK/STAT pathway led to significant improvements in skin lesions and overall disease severity .
The biological activity of 3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide is believed to stem from its interaction with specific protein targets involved in cell signaling pathways:
- JAK Inhibition : By inhibiting Janus kinase (JAK) enzymes, the compound disrupts the downstream signaling pathways that lead to inflammation and cell proliferation.
- Boron Coordination Chemistry : The dioxaborolane moiety may facilitate interactions with biological targets through boron coordination chemistry, enhancing the compound's efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
